3-甲基-4,5-二氢-1H-吡唑

描述

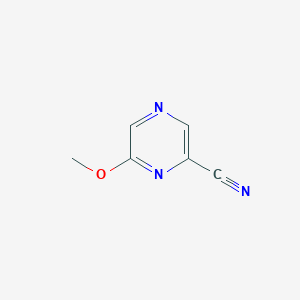

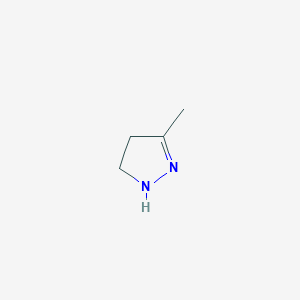

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The term “Pyrazole” was initially discovered by Ludwig Knorr in 1883 . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . The synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines has been reported .Molecular Structure Analysis

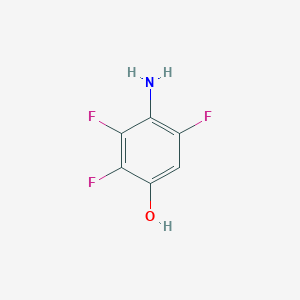

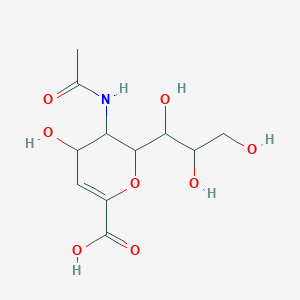

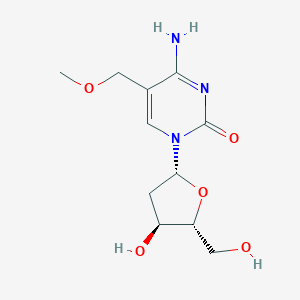

The molecular structure of 3-Methyl-4,5-dihydro-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4,5-dihydro-1H-pyrazole can vary depending on the specific derivative. For example, one derivative was reported as beige crystals with a melting point of 198–200 °C .科学研究应用

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Previous reviews have extensively highlighted the significance of pyrazoles and their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

-

Medicinal Chemistry and Drug Discovery : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are classified as inhibitors of protein glycation, exhibiting properties such as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .

-

Coordination Chemistry and Organometallic Chemistry : In coordination chemistry and organometallic chemistry, pyrazoles are used due to their ability to act as ligands for metal ions. The specifics of these applications are not detailed in the sources.

-

Photoluminescent and Photorefractive Materials : 1,3,5-Triarylpyrazoline compounds, which are derivatives of pyrazoles, have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance. They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

-

Inhibitor of PDGFR, FGFR, and VEGFR : A synthesized pyrazole derivative has been found to inhibit PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation. This forms the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .

-

Synthesis of Bioactive Chemicals : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

-

Inhibitors of Protein Glycation : Pyrazole derivatives are classified as inhibitors of protein glycation, exhibiting properties such as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .

-

Antimalarial, Antitubercular, Antidiabetic, Antiepileptic, Antileishmanial, Antiproliferative Activities : Dihydropyrimidine derivatives, which are pyrazole derivatives, are reported to have shown different pharmacological activities like antimalarial, antitubercular, antidiabetic, antiepileptic, antileishmanial, antiproliferative activities .

-

Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

EGFR Tyrosine Kinase Inhibitors : 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, which are pyrazole derivatives, were discovered as the EGFR tyrosine kinase inhibitors and could be used as potential lead compounds against cancer cells .

安全和危害

未来方向

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and significant importance in research and applications . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

属性

IUPAC Name |

3-methyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCHLFKQTXSQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339724 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4,5-dihydro-1H-pyrazole | |

CAS RN |

1911-30-4 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

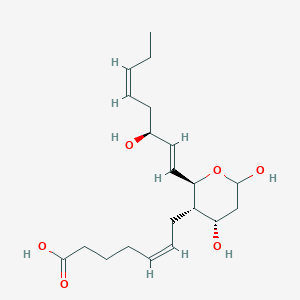

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)